Cochinchinenin C
Overview
Description
Cochinchinenin C is a naturally occurring compound extracted from the resin of the plant Dracaena cochinchinensis, commonly known as “dragon’s blood.” This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of diabetes. This compound interacts with the glucagon-like peptide-1 receptor, making it a promising candidate for nonpolypeptide anti-diabetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cochinchinenin C is typically extracted from the resin of Dracaena cochinchinensis. The extraction process involves the use of organic solvents to isolate the compound from the resin. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant resin. The process includes:
- Harvesting the resin from Dracaena cochinchinensis.
- Solvent extraction to isolate the crude compound.
- Purification through chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cochinchinenin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
Cochinchinenin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying natural product synthesis and chemical reactions.
Biology: this compound is studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
Cochinchinenin C exerts its effects by interacting with the glucagon-like peptide-1 receptor. This interaction promotes insulin secretion from pancreatic beta cells and increases intracellular levels of cyclic adenosine monophosphate and adenosine triphosphate. These changes activate the glucagon-like peptide-1 receptor and enhance glucose metabolism, making this compound a promising candidate for diabetes treatment .
Comparison with Similar Compounds
- Loureirin A
- Loureirin B
- Loureirin C
- Socotrin-4’-ol
- 2’-Methoxysocotrin-5’-ol
Comparison: Cochinchinenin C is unique among these compounds due to its specific interaction with the glucagon-like peptide-1 receptor. While other compounds like Loureirin A and Loureirin B also exhibit biological activities, this compound’s ability to target the glucagon-like peptide-1 receptor and promote insulin secretion sets it apart as a potential anti-diabetic agent .
Properties
IUPAC Name |
3-[4-hydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-2-methoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O7/c1-38-27-14-7-21(8-15-27)28(16-9-23-6-13-26(35)19-32(23)39-2)29-18-24(33(40-3)20-31(29)37)10-17-30(36)22-4-11-25(34)12-5-22/h4-8,11-15,18-20,28,34-35,37H,9-10,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWKFROLINAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956103-79-0 | |
Record name | Cochinchinenin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956103790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COCHINCHINENIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CME97XV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cochinchinenin C interact with its target and what are the downstream effects?
A1: this compound interacts with the glucagon-like peptide-1 (GLP-1) receptor primarily through hydrophobic interactions []. This interaction leads to the activation of the receptor, similar to the action of GLP-1 analogs. This activation stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner []. Additionally, this compound treatment increases intracellular cAMP and ATP levels, indicating enhanced GLP-1 receptor activation and glucose metabolism [].
Q2: Are there any established analytical methods for characterizing and quantifying this compound?
A2: Yes, several analytical methods have been developed for this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly ultraviolet (UV) detectors, is commonly employed for both separation and quantification of this compound in Dragon's Blood [, ]. Gas chromatography (GC) with an electron capture detector (ECD) has also been successfully applied for the quantitative determination of this compound []. These methods offer accuracy, sensitivity, and reproducibility for analyzing this compound.
Q3: What are the potential applications of this compound in drug development?
A4: this compound has shown promise as a potential non-polypeptide anti-diabetic drug []. Its ability to activate the GLP-1 receptor, promote insulin secretion, and improve glucose metabolism suggests it could be a valuable therapeutic agent for treating type 2 diabetes. Further research, including in vivo studies and clinical trials, is needed to explore its efficacy and safety profile for this indication.
Q4: What is the stability of this compound, and are there any strategies for improving its formulation?
A5: While specific data on the stability of this compound under various conditions is limited in the provided research, optimizing its formulation could be crucial for enhancing its therapeutic potential. Strategies such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of solid dispersions could improve its solubility, stability, and bioavailability []. Further investigation into its stability profile and appropriate formulation strategies will be essential for translating this compound into a viable therapeutic agent.
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